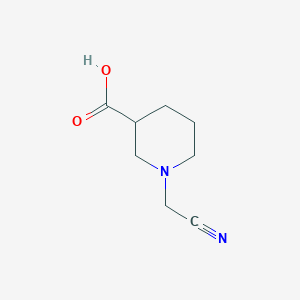

1-(Cyanomethyl)piperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(cyanomethyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c9-3-5-10-4-1-2-7(6-10)8(11)12/h7H,1-2,4-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGBHVDXCFYVZCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethyl Ester Alkylation Followed by Hydrolysis

A two-step approach involves alkylation of ethyl piperidine-3-carboxylate with cyanomethyl bromide, followed by hydrolysis to the carboxylic acid.

Procedure :

- Alkylation : Ethyl piperidine-3-carboxylate is treated with cyanomethyl bromide in the presence of a base (e.g., potassium carbonate) in anhydrous dimethylformamide (DMF) at 60–80°C for 12–24 hours.

- Hydrolysis : The resulting ethyl 1-(cyanomethyl)piperidine-3-carboxylate is hydrolyzed using aqueous sodium hydroxide (2–4 M) at 25–50°C for 1–3 hours.

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Alkylation | Cyanomethyl bromide, K₂CO₃, DMF | 80°C, 18 h | 65–72% |

| Hydrolysis | NaOH (3 M), H₂O | 25°C, 1 h | 99% |

Mechanistic Insight :

The alkylation proceeds via nucleophilic substitution (SN2), where the piperidine nitrogen attacks cyanomethyl bromide. Hydrolysis of the ester to the carboxylic acid occurs under basic conditions via nucleophilic acyl substitution.

Reductive Amination with Cyanomethyl Carbonyl Compounds

Cyanomethyl Ketone Intermediate

This method adapts strategies from biphenyl carboxylic acid syntheses, utilizing reductive amination to introduce the cyanomethyl group.

Procedure :

- Condensation : Piperidine-3-carboxylic acid reacts with cyanomethyl ketone in methanol under acidic catalysis (e.g., HCl) to form an imine intermediate.

- Reduction : The imine is reduced using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂) over palladium on carbon (Pd/C).

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Condensation | Cyanomethyl ketone, HCl, MeOH | Reflux, 6 h | 58% |

| Reduction | NaBH₃CN, MeOH | 25°C, 12 h | 75% |

Advantages :

Cyclization of β-Keto Esters with Cyanomethyl Amines

Michael Addition-Ring Closure Strategy

Inspired by decahydroisoquinoline syntheses, this route constructs the piperidine ring from acyclic precursors.

Procedure :

- Michael Addition : Ethyl acetoacetate reacts with acrylonitrile in the presence of a base (e.g., triethylamine) to form a β-keto ester nitrile.

- Ring Closure : The nitrile undergoes cyclization with ammonium acetate in acetic acid under reflux to form the piperidine ring.

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Michael Addition | Acrylonitrile, Et₃N, CH₃CN | 25°C, 8 h | 82% |

| Cyclization | NH₄OAc, AcOH | Reflux, 24 h | 68% |

Mechanistic Insight :

The nitrile group facilitates intramolecular cyclization via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Direct Cyanomethylation via Grignard Reagents

Cyanomethyl Magnesium Bromide Addition

This method employs organometallic reagents to introduce the cyanomethyl group.

Procedure :

- Grignard Formation : Cyanomethyl magnesium bromide is prepared from bromoacetonitrile and magnesium in tetrahydrofuran (THF).

- Addition to Piperidone : The Grignard reagent reacts with piperidin-3-one, followed by oxidation of the resulting alcohol to the carboxylic acid.

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Grignard Reaction | BrCH₂CN, Mg, THF | 0°C, 2 h | 90% |

| Oxidation | KMnO₄, H₂O | 50°C, 4 h | 55% |

Challenges :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Overall Yield |

|---|---|---|---|

| Alkylation-Hydrolysis | High-yielding hydrolysis step | Cyanomethyl bromide toxicity | 64–71% |

| Reductive Amination | Mild conditions | Multi-step purification | 43–56% |

| Cyclization | Atom economy | Long reaction times | 55% |

| Grignard Addition | Rapid cyanomethylation | Sensitivity to moisture | 49% |

Chemical Reactions Analysis

Types of Reactions: 1-(Cyanomethyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group (-CN) to primary amines (-CH2NH2).

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: 1-(Cyanomethyl)piperidine-3-carboxylic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and drug discovery.

Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies. It may also be used in the development of bioactive molecules with therapeutic potential.

Medicine: Piperidine derivatives, including this compound, are explored for their potential use in the treatment of neurological disorders, such as epilepsy and Parkinson’s disease. The compound’s ability to cross the blood-brain barrier makes it a valuable candidate for central nervous system (CNS) drug development.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(Cyanomethyl)piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a ligand that binds to specific receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the CNS, influencing neuronal signaling pathways. The molecular targets and pathways involved can vary based on the compound’s structure and the biological system being studied.

Comparison with Similar Compounds

1-(Phenylsulfonyl)piperidine-3-carboxylic Acid

- Substituent: A phenylsulfonyl group (-SO2Ph) replaces the cyanomethyl group.

- Properties : The sulfonyl group is strongly electron-withdrawing, enhancing acidity at the carboxylic acid moiety and improving solubility in polar solvents .

- Synthesis : Prepared via sulfonylation of piperidine-3-carboxylic acid using benzenesulfonyl chloride under basic conditions .

- Applications : Sulfonyl-containing derivatives are common in protease inhibitor design due to their ability to form stable interactions with enzyme active sites .

1-(1,1-Dioxido-1,2-Benzisothiazol-3-yl)piperidine-3-carboxylic Acid

- Substituent : A benzisothiazole-1,1-dioxide group introduces π-stacking capabilities and strong intermolecular interactions .

- Properties : The electron-deficient benzisothiazole moiety modulates aggregation behavior and enhances thermal stability .

- Applications : Used in materials science for designing supramolecular assemblies and in drug discovery for targeting protein complexes .

1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic Acid

- Substituent: A nitro-substituted pyridine group (-C5H3N-NO2) provides steric bulk and redox-active properties .

- Molecular Formula : C11H13N3O4 (MW: 263.24 g/mol) .

- Synthesis : Achieved via nucleophilic substitution reactions between nitropyridine derivatives and piperidine intermediates .

- Applications : Nitro groups are exploited in prodrug design for their bioreductive activation in hypoxic environments .

Physicochemical Properties

*Calculated based on molecular formula C8H12N2O2.

Biological Activity

1-(Cyanomethyl)piperidine-3-carboxylic acid is a piperidine derivative characterized by a cyanomethyl group at the 1-position and a carboxylic acid group at the 3-position. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry, particularly in the treatment of neurological disorders and as a building block for various organic compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 168.19 g/mol. The presence of both the cyanomethyl and carboxylic acid functional groups contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It may act as a ligand that modulates neurotransmitter receptor activity, influencing neuronal signaling pathways. The ability to cross the blood-brain barrier enhances its potential as a central nervous system (CNS) therapeutic agent.

Neurological Applications

Research indicates that piperidine derivatives, including this compound, may have applications in treating neurological disorders such as epilepsy and Parkinson's disease. Studies suggest that these compounds can interact with neurotransmitter systems, potentially providing therapeutic benefits .

Anticancer Potential

In vitro studies have shown that piperidine derivatives can exhibit anticancer properties. For instance, compounds similar to this compound have been evaluated for their inhibitory effects on various cancer cell lines, demonstrating moderate to strong activity against specific targets like cathepsin K, which is implicated in bone resorption and cancer metastasis .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, which can be beneficial in modulating various biological pathways. For example, it has been noted for its potential to inhibit kinase activity, which is crucial in cancer biology .

Comparative Analysis with Similar Compounds

A comparison of this compound with similar piperidine derivatives highlights its unique structural features and biological activities:

| Compound Name | Functional Groups | Biological Activity |

|---|---|---|

| This compound | Cyanomethyl, Carboxylic Acid | CNS effects, anticancer potential |

| Piperidine-3-carboxylic acid | Carboxylic Acid | Limited CNS activity |

| 1-(2-Aminoethyl)piperidine-3-carboxylic acid | Aminoethyl, Carboxylic Acid | Potential neuroprotective effects |

| 1-(2-Cyanoethyl)piperidine-3-carboxylic acid | Cyanoethyl, Carboxylic Acid | Similar enzyme inhibition properties |

Case Studies and Research Findings

Recent studies have focused on synthesizing novel derivatives of piperidine-3-carboxamide, evaluating their biological activities against various targets. For example, compounds derived from this compound have shown promising results in inhibiting cathepsin K, with some derivatives exhibiting comparable activity to established inhibitors like MIV-711 .

In Vitro Studies

In vitro assays have demonstrated that several derivatives maintain significant inhibitory effects on bone resorption markers in cell cultures. For instance, compound H-9 showed anti-bone resorption activity comparable to MIV-711, indicating the potential therapeutic applications of these piperidine derivatives in osteoporosis and related conditions .

Q & A

Q. How can structural analogs of this compound be designed to enhance metabolic stability?

- Methodology : Introduce fluorine atoms at metabolically labile sites (e.g., α to nitrile) or replace the nitrile with bioisosteres (e.g., tetrazole). Pharmacokinetic studies (e.g., microsomal incubation) assess CYP450-mediated oxidation. Computational metabolism prediction tools (e.g., MetaSite) guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.